molecular formula C10H15Cl2NO B13863437 trans-3-(2,2-Dichloroethenyl)-N,N-dimethyl-2,2-dimethylcyclopropanecarboxamide

trans-3-(2,2-Dichloroethenyl)-N,N-dimethyl-2,2-dimethylcyclopropanecarboxamide

Cat. No.: B13863437
M. Wt: 236.13 g/mol
InChI Key: MCICHIVHTHPKKW-POYBYMJQSA-N
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Description

Trans-3-(2,2-Dichloroethenyl)-N,N-dimethyl-2,2-dimethylcyclopropanecarboxamide is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a cyclopropane ring substituted with dichloroethenyl and dimethyl groups. It is often used in research and industrial applications due to its specific chemical properties.

Preparation Methods

The synthesis of trans-3-(2,2-Dichloroethenyl)-N,N-dimethyl-2,2-dimethylcyclopropanecarboxamide involves several steps. One common method includes the reaction of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride with N,N-dimethylamine under controlled conditions. The reaction typically occurs in a hydrocarbon solvent at elevated temperatures, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Trans-3-(2,2-Dichloroethenyl)-N,N-dimethyl-2,2-dimethylcyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.

    Substitution: The compound can undergo substitution reactions, where one of the substituents on the cyclopropane ring is replaced by another group.

Scientific Research Applications

Trans-3-(2,2-Dichloroethenyl)-N,N-dimethyl-2,2-dimethylcyclopropanecarboxamide is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of trans-3-(2,2-Dichloroethenyl)-N,N-dimethyl-2,2-dimethylcyclopropanecarboxamide involves its interaction with specific molecular targets. For example, it can disrupt the sodium channel current in nerve cells, leading to delayed repolarization and paralysis of pests. This mechanism is similar to that of pyrethroid insecticides, which target the nervous system of insects .

Comparison with Similar Compounds

Trans-3-(2,2-Dichloroethenyl)-N,N-dimethyl-2,2-dimethylcyclopropanecarboxamide is similar to other pyrethroid compounds, such as permethrin, cypermethrin, and cyfluthrin. These compounds share a common cyclopropane ring structure with various substituents that confer unique properties. Compared to its analogs, this compound is distinguished by its specific dichloroethenyl and dimethyl substitutions, which influence its reactivity and applications .

Conclusion

This compound is a versatile compound with significant applications in research and industry Its unique chemical structure and reactivity make it valuable for various scientific and industrial purposes

Properties

Molecular Formula

C10H15Cl2NO

Molecular Weight

236.13 g/mol

IUPAC Name

(1S,3R)-3-(2,2-dichloroethenyl)-N,N,2,2-tetramethylcyclopropane-1-carboxamide

InChI

InChI=1S/C10H15Cl2NO/c1-10(2)6(5-7(11)12)8(10)9(14)13(3)4/h5-6,8H,1-4H3/t6-,8+/m0/s1

InChI Key

MCICHIVHTHPKKW-POYBYMJQSA-N

Isomeric SMILES

CC1([C@H]([C@@H]1C(=O)N(C)C)C=C(Cl)Cl)C

Canonical SMILES

CC1(C(C1C(=O)N(C)C)C=C(Cl)Cl)C

Origin of Product

United States

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